Valifenalate
Overview
Description
Synthesis Analysis
Valifenalate's synthesis is a critical area of study for understanding its availability and potential modifications for various applications. While specific synthesis pathways of Valifenalate in the literature are scarce, methods involving the creation of fungicides like Valifenalate often involve complex organic synthesis routes that may include steps such as ring closure, halogenation, and coupling reactions. These processes are designed to introduce specific functional groups into the molecule, tailoring its activity and stability as a fungicide.
Molecular Structure Analysis
The molecular structure of Valifenalate is foundational to its function. It is structured to interact with specific biological targets, inhibiting fungal growth. The precise arrangement of atoms within Valifenalate determines its interaction affinity and specificity towards fungal enzymes or cellular structures, contributing to its effectiveness. Techniques such as crystallography and spectroscopy are crucial for elucidating these structural details.
Chemical Reactions and Properties
Valifenalate participates in chemical reactions characteristic of its functional groups. Its stability under various conditions, reactivity with other chemicals, and the possibility of degradation products are essential for understanding its behavior in the environment and within biological systems. The compound's efficacy and safety profile depend on these chemical properties, influencing how it is used and handled in agricultural applications.
Physical Properties Analysis
The physical properties of Valifenalate, including solubility in water and organic solvents, melting point, and volatility, are vital for its formulation and application as a fungicide. These properties affect how it is distributed in the environment, its persistence, and its bioavailability to target organisms.
Chemical Properties Analysis
Valifenalate's chemical properties, such as pKa, partition coefficient (logP), and its spectral properties (UV, IR, NMR spectra), provide insights into its environmental behavior, interaction with living organisms, and methods for its detection and quantification. Understanding these properties is essential for developing application strategies that maximize its effectiveness while minimizing unintended impacts.
References (Sources)
For detailed analysis and insights on Valifenalate's degradation behavior, refer to the study by Li et al. (2018) on its determination in grapes, vegetables, and soil using ultrahigh performance liquid chromatography tandem mass spectrometry. This study also explores Valifenalate's degradation behavior in grape fields (Li et al., 2018).
The review by Anastassiadou et al. (2021) offers insights into the maximum residue levels for Valifenalate according to regulation, providing a regulatory perspective on its use and implications for safety assessments (Anastassiadou et al., 2021).
For a broader understanding of Valifenalate and related compounds' pharmacological and therapeutic properties, Perucca's review (2002) on valproate offers a comparative perspective, though it focuses on a different compound, the insights into chemical and pharmacological analysis are relevant (Perucca, 2002).
Scientific Research Applications
Application 1: Determination of Valifenalate in Grape, Vegetables, and Soil
- Scientific Field : Food Analytical Methods
- Summary of the Application : Valifenalate is a fungicide used in agriculture, particularly in the cultivation of grapes and various vegetables (tomato, lettuce, eggplant, potato). It is important to determine the residue of valifenalate in these crops and in the soil to ensure safety and efficacy .
- Methods of Application or Experimental Procedures : A novel, sensitive, and rapid analytical method for analyzing valifenalate residue was established and validated using a modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) method by ultrahigh performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). The determination of the analyte was achieved within 4 min for per injection using electrospray ionization (ESI) operated in positive ion mode, and the retention time was 1.92 min .
- Results or Outcomes : The developed method exhibited good linearity (R² ≥ 0.9941) and the limit of quantitation (LOQ) was 0.5 μg/kg for analyte in selected matrices. The mean recoveries in six matrices ranged from 74.5 to 106.6% with intra-day relative standard deviation (RSD) of 0.7–12.3% and inter-day RSD of 3.2–12.2% at four spiking levels (0.5, 10, 100, 500 μg/kg) in recovery assays. The proposed method was applied to explore the dissipation rates of valifenalate in grapes and soil under field conditions, and the half-lives of analyte in grape and soil were 15.5 ± 1.4 and 3.8 ± 0.1 days, respectively .
Application 2: Modification of Maximum Residue Levels in Various Crops
- Scientific Field : Food Safety and Regulations
- Summary of the Application : The existing maximum residue levels (MRLs) for Valifenalate in various crops are being modified. This is important to ensure the safety of food products and compliance with regulations .
- Methods of Application or Experimental Procedures : The modification of MRLs involves a comprehensive assessment of the intended uses of Valifenalate, which includes evaluating residue data from field trials and processing studies .
- Results or Outcomes : The specific outcomes of these modifications would depend on the findings of the assessment and the decisions of regulatory authorities .
Application 3: Review of Existing Maximum Residue Levels
- Scientific Field : Food Safety and Regulations
- Summary of the Application : A review of the existing maximum residue levels (MRLs) for Valifenalate is being conducted. This review is crucial to ensure that the MRLs are based on current scientific knowledge and agricultural practices .
- Methods of Application or Experimental Procedures : The review process involves an assessment of European authorisations reported by Member States, including supporting residues data .
- Results or Outcomes : The specific outcomes of this review would depend on the findings of the assessment and the decisions of regulatory authorities .
Application 4: Determination of Valifenalate in Various Crops and Soil
- Scientific Field : Food Analytical Methods
- Summary of the Application : Valifenalate is a fungicide used in agriculture, particularly in the cultivation of various crops (tomato, lettuce, eggplant, potato) and in grape fields. It is important to determine the residue of valifenalate in these crops and in the soil to ensure safety and efficacy .
- Methods of Application or Experimental Procedures : A novel, sensitive, and rapid analytical method for analyzing valifenalate residue was established and validated using a modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) method by ultrahigh performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). The determination of the analyte was achieved within 4 min for per injection using electrospray ionization (ESI) operated in positive ion mode, and the retention time was 1.92 min .
- Results or Outcomes : The developed method exhibited good linearity (R² ≥ 0.9941) and the limit of quantitation (LOQ) was 0.5 μg/kg for analyte in selected matrices. The mean recoveries in six matrices ranged from 74.5 to 106.6% with intra-day relative standard deviation (RSD) of 0.7–12.3% and inter-day RSD of 3.2–12.2% at four spiking levels (0.5, 10, 100, 500 μg/kg) in recovery assays. The proposed method was applied to explore the dissipation rates of valifenalate in grapes and soil under field conditions, and the half-lives of analyte in grape and soil were 15.5 ± 1.4 and 3.8 ± 0.1 days, respectively .
Application 5: Modification of Maximum Residue Levels in Various Crops
- Scientific Field : Food Safety and Regulations
- Summary of the Application : The existing maximum residue levels (MRLs) for Valifenalate in various crops are being modified. This is important to ensure the safety of food products and compliance with regulations .
- Methods of Application or Experimental Procedures : The modification of MRLs involves a comprehensive assessment of the intended uses of Valifenalate, which includes evaluating residue data from field trials and processing studies .
- Results or Outcomes : The specific outcomes of these modifications would depend on the findings of the assessment and the decisions of regulatory authorities .
Safety And Hazards
Future Directions
FMC Corporation has secured exclusive rights to develop and market Valifenalate . They plan to roll out valifenalate mixtures in Latin America immediately with more markets to follow soon after . This addition further diversifies the company’s crop protection portfolio and strengthens its agricultural business .
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFMOWZRXXBRN-LWKPJOBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058051 | |
Record name | Valifenalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valifenalate | |
CAS RN |
283159-90-0 | |
Record name | Valifenalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283159-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valifenalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283159900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valifenalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALIFENALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4BR27QQ5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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